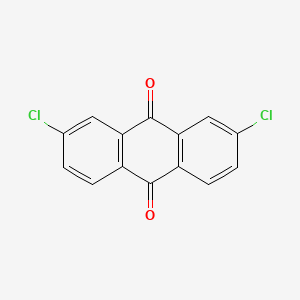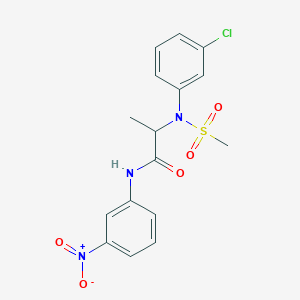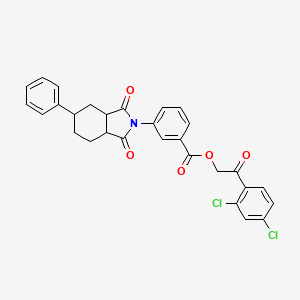
2-(2,4-dichlorophenoxy)-N-dodecylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-N-dodecylacetamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety with a dodecyl chain. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-dodecylacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with dodecylamine. The process can be summarized as follows:
Esterification: 2,4-Dichlorophenoxyacetic acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with dodecylamine under basic conditions to form the desired amide. This step often requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 2,4-dichlorophenoxyacetic acid are esterified in industrial reactors.
Continuous Amidation: The ester is continuously fed into a reactor containing dodecylamine and a dehydrating agent, ensuring efficient conversion to the amide.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-dodecylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-N-dodecylacetamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide action and degradation pathways.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-dodecylacetamide involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled cell growth and ultimately plant death. The compound targets specific receptors in the plant cells, disrupting normal growth processes and causing physiological damage.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the dodecyl chain.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom.
Mecoprop (MCPP): A phenoxy herbicide with a methyl group instead of a dodecyl chain.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-dodecylacetamide is unique due to its long dodecyl chain, which enhances its lipophilicity and potentially alters its interaction with biological membranes compared to other phenoxy herbicides.
Propiedades
Fórmula molecular |
C20H31Cl2NO2 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-dodecylacetamide |
InChI |
InChI=1S/C20H31Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-20(24)16-25-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3,(H,23,24) |
Clave InChI |
MNUJKLHGDXYFGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B12467325.png)
![ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate](/img/structure/B12467337.png)


![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12467356.png)
![N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B12467361.png)
![6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12467362.png)

![3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467385.png)
![4-[(3-Bromophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B12467387.png)
![3-[4-(4-Oxo-2-propylquinazolin-3-yl)butyl]-2-propylquinazolin-4-one](/img/structure/B12467389.png)

![4-chloro-N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12467397.png)
